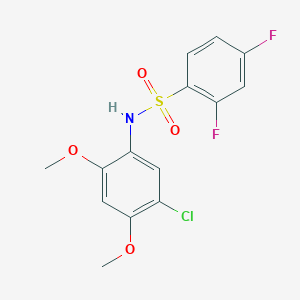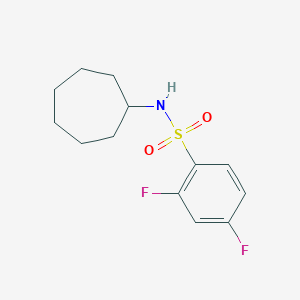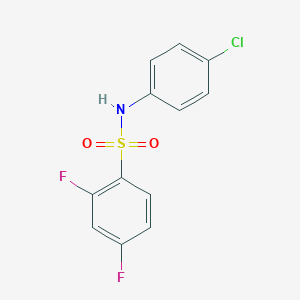![molecular formula C12H15NO6 B263129 2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID](/img/structure/B263129.png)
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID is an organic compound with the molecular formula C12H15NO6 It is a derivative of hippuric acid, where the benzene ring is substituted with three methoxy groups at the 2, 3, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID typically involves the esterification of 2,3,4-trimethoxybenzoic acid with glycine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The esterification process can be followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of dimethyl carbonate and gallic acid under the catalysis of ionic liquids. This method is advantageous due to its low cost, mild reaction conditions, and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trimethoxybenzoic acid derivatives.
Reduction: Formation of trimethoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in
Propriétés
Formule moléculaire |
C12H15NO6 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
2-[(2,3,4-trimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO6/c1-17-8-5-4-7(10(18-2)11(8)19-3)12(16)13-6-9(14)15/h4-5H,6H2,1-3H3,(H,13,16)(H,14,15) |
Clé InChI |
WIGPKROUXMWBRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)



![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)

